molecular formula C19H19NO4 B5711421 N-(3,4-diethoxyphenyl)-1-benzofuran-2-carboxamide

N-(3,4-diethoxyphenyl)-1-benzofuran-2-carboxamide

Cat. No. B5711421
M. Wt: 325.4 g/mol
InChI Key: OWELEGCJNNISGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-diethoxyphenyl)-1-benzofuran-2-carboxamide, commonly known as DEPBF, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DEPBF belongs to the class of benzofuran derivatives, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.

Mechanism of Action

The mechanism of action of DEPBF is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, DEPBF has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, DEPBF has been shown to induce the expression of p53, a tumor suppressor protein that plays a critical role in regulating cell growth and apoptosis.
Biochemical and Physiological Effects
DEPBF has been shown to have several biochemical and physiological effects. In cancer cells, DEPBF has been shown to induce apoptosis and inhibit cell proliferation. In addition, DEPBF has been shown to reduce the expression of inflammatory cytokines and chemokines, leading to its anti-inflammatory effects. Furthermore, DEPBF has been shown to inhibit the replication of several viruses, including HIV and herpes simplex virus.

Advantages and Limitations for Lab Experiments

DEPBF has several advantages for lab experiments, including its high purity and stability. In addition, DEPBF is relatively easy to synthesize, making it readily available for research purposes. However, DEPBF has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on DEPBF. One potential area of research is the development of DEPBF derivatives with improved solubility and bioavailability. In addition, further studies are needed to elucidate the mechanism of action of DEPBF and its potential therapeutic applications in various fields of medicine. Furthermore, the potential toxicity of DEPBF at high concentrations needs to be further explored to ensure its safety for clinical use.
Conclusion
In conclusion, DEPBF is a synthetic compound with potential therapeutic applications in various fields of medicine. Its synthesis method involves the reaction of 3,4-diethoxybenzaldehyde with 2-aminobenzoic acid in the presence of a catalyst. DEPBF has been shown to possess anticancer, anti-inflammatory, and antiviral properties, making it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of DEPBF and its potential therapeutic applications.

Synthesis Methods

The synthesis of DEPBF involves the reaction of 3,4-diethoxybenzaldehyde with 2-aminobenzoic acid in the presence of a catalyst. The resulting product is then subjected to a cyclization reaction to form DEPBF. The yield of DEPBF can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

DEPBF has been studied for its potential therapeutic applications in various fields of medicine. In cancer research, DEPBF has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, DEPBF has been studied for its anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Furthermore, DEPBF has been shown to possess antiviral activity against several viruses, including HIV and herpes simplex virus.

properties

IUPAC Name

N-(3,4-diethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-3-22-16-10-9-14(12-17(16)23-4-2)20-19(21)18-11-13-7-5-6-8-15(13)24-18/h5-12H,3-4H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWELEGCJNNISGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-diethoxyphenyl)-1-benzofuran-2-carboxamide

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